L-Tyrosine-d2: A Technical Guide for Researchers
L-Tyrosine-d2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Tyrosine-d2, a deuterated stable isotope-labeled form of the non-essential amino acid L-Tyrosine, serves as a critical tool in advanced biomedical and pharmaceutical research. Its unique properties make it an invaluable asset for precise quantification and metabolic tracing studies. This guide provides a comprehensive overview of the applications, experimental methodologies, and data interpretation associated with the use of L-Tyrosine-d2.
Core Applications in Research
The primary utility of L-Tyrosine-d2 lies in its application as an internal standard for quantitative analysis and as a tracer for metabolic pathways.
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Internal Standard for Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, L-Tyrosine-d2 is used as an internal standard.[1] Because it is chemically identical to the endogenous L-Tyrosine but has a different mass, it can be added to biological samples at a known concentration. This allows for the accurate quantification of the unlabeled L-Tyrosine by correcting for variations in sample preparation and instrument response.
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Metabolic and Pharmacokinetic Tracer: The deuterium label allows researchers to trace the fate of L-Tyrosine in vivo and in vitro.[1] This is particularly useful in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of L-Tyrosine and its derivatives. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and fluxes. Deuteration can also subtly affect the metabolic profiles and pharmacokinetic properties of molecules.[1]
Quantitative Data
The physical and chemical properties of L-Tyrosine-d2 are essential for its use in quantitative research. The following table summarizes key quantitative data for commercially available L-Tyrosine-d2 variants.
| Property | L-Tyrosine-d2 (ring-3,5-D2) | L-Tyrosine-d2 (3,3-D2) | L-Tyrosine (Unlabeled) |
| Molecular Formula | C₉H₉D₂NO₃ | C₉H₉D₂NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 183.20 g/mol | 183.21 g/mol | 181.19 g/mol |
| CAS Number (Labeled) | 30811-19-9 | 72963-27-0 | N/A |
| CAS Number (Unlabeled) | 60-18-4 | 60-18-4 | 60-18-4 |
| Chemical Purity | ≥98% | ≥98% | N/A |
Experimental Protocols
Protocol 1: Quantification of L-Tyrosine in Plasma using LC-MS/MS with L-Tyrosine-d2 as an Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of L-Tyrosine in human plasma.
1. Materials and Reagents:
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L-Tyrosine-d2 (as internal standard)
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L-Tyrosine (for calibration curve)
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Human plasma (e.g., K2-EDTA)
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Acetonitrile (ACN), HPLC grade
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Formic acid (FA), LC-MS grade
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Water, LC-MS grade
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standards and Samples:
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Stock Solutions: Prepare a 1 mg/mL stock solution of L-Tyrosine and L-Tyrosine-d2 in 0.1% formic acid in water.
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Calibration Standards: Serially dilute the L-Tyrosine stock solution to prepare a series of calibration standards ranging from the expected physiological concentrations. Spike each calibration standard with the L-Tyrosine-d2 internal standard at a fixed concentration.
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Sample Preparation:
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Thaw plasma samples on ice.
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To 100 µL of plasma, add 10 µL of the L-Tyrosine-d2 internal standard solution.
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Precipitate proteins by adding 300 µL of cold acetonitrile.
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Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).
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3. LC-MS/MS Analysis:
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Liquid Chromatography:
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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L-Tyrosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
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L-Tyrosine-d2: Monitor the transition from the deuterated precursor ion to its corresponding product ion.
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Optimize cone voltage and collision energy for each transition to maximize signal intensity.
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4. Data Analysis:
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Integrate the peak areas for both L-Tyrosine and L-Tyrosine-d2.
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Calculate the ratio of the peak area of L-Tyrosine to the peak area of L-Tyrosine-d2.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Tyrosine standards.
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Determine the concentration of L-Tyrosine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for L-Tyrosine quantification using LC-MS/MS.
Caption: Incorporation of L-Tyrosine-d2 into catecholamine synthesis.
